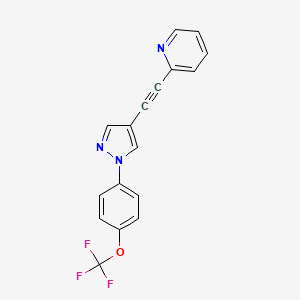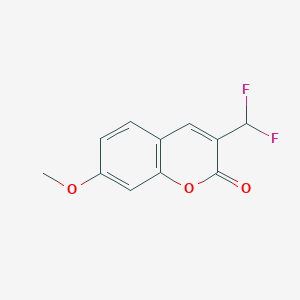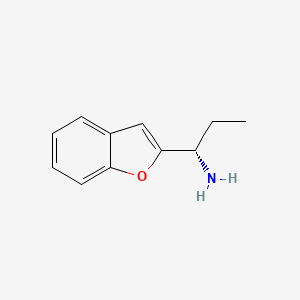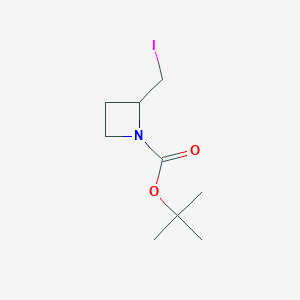![molecular formula C10H10N2O2 B13033412 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate amine with a diketone under acidic conditions.
Cyclization: The pyrrole intermediate undergoes cyclization with a suitable pyridine derivative to form the fused pyrrolopyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties and reactivity.
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the carboxylic acid group, affecting its solubility and biological activity.
3-Carboxy-1H-pyrrolo[2,3-b]pyridine: Contains the carboxylic acid group but lacks the methyl groups, leading to variations in its chemical behavior.
Uniqueness
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1,4-dimethylpyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-11-9-8(6)7(10(13)14)5-12(9)2/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
DGIKILURKUVJLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CN(C2=NC=C1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13033331.png)
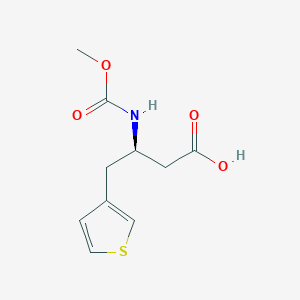

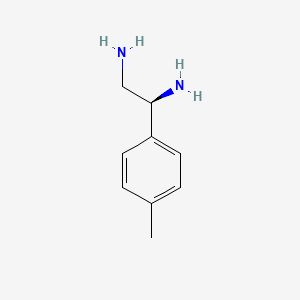
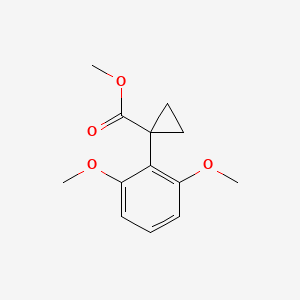
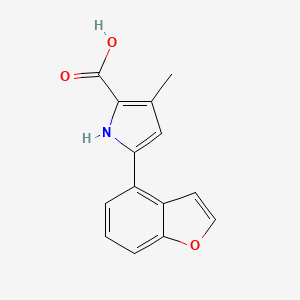
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13033362.png)
